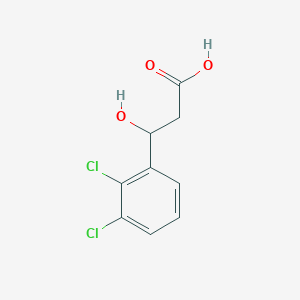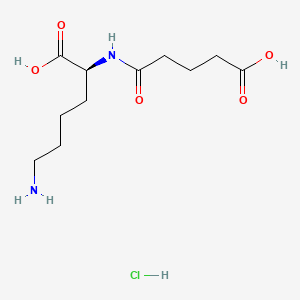
(2S)-6-amino-2-(4-carboxybutanamido)hexanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is a synthetic amino acid derivative This compound is characterized by the presence of an amino group, a carboxybutanamido group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as lysine and succinic anhydride.
Amidation Reaction: The amino group of lysine reacts with succinic anhydride to form an amide bond, resulting in the formation of 6-amino-2-(4-carboxybutanamido)hexanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the free amine into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions under controlled conditions. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxybutanamido group can be reduced to form amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Lysine: A naturally occurring amino acid with a similar structure.
Succinic Acid: A dicarboxylic acid used in the synthesis of the compound.
Glutamic Acid: Another amino acid with similar functional groups.
Uniqueness
(2S)-6-amino-2-(4-carboxybutanamido)hexanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role in scientific research make it a valuable compound for further study and development.
Properties
Molecular Formula |
C11H21ClN2O5 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
(2S)-6-amino-2-(4-carboxybutanoylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C11H20N2O5.ClH/c12-7-2-1-4-8(11(17)18)13-9(14)5-3-6-10(15)16;/h8H,1-7,12H2,(H,13,14)(H,15,16)(H,17,18);1H/t8-;/m0./s1 |
InChI Key |
LKMGETUZLSSALS-QRPNPIFTSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


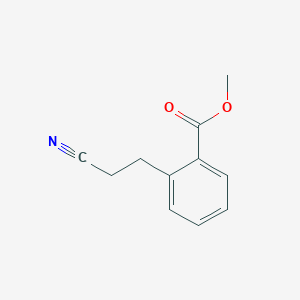
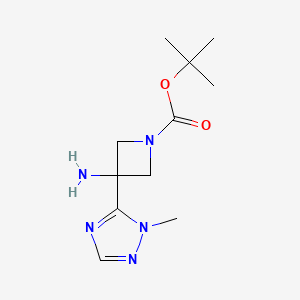
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)

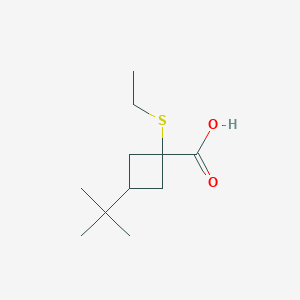
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)

![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)

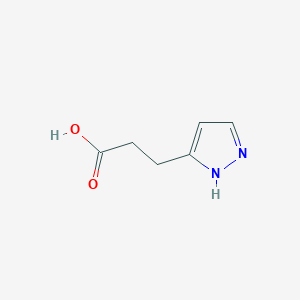
![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
